REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[C:12]([NH:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=1)=[C:11]1[C:6]([CH2:7][CH2:8][CH2:9][C:10]1=[O:25])=[N:5]2.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[C:12]([NH:16][CH2:17][C:18]1[CH:19]=[CH:20][C:21]([F:24])=[CH:22][CH:23]=1)=[C:11]1[C:6]([CH2:7][CH2:8][CH2:9][CH:10]1[OH:25])=[N:5]2 |f:1.2.3.4.5.6|
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Name
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6-chloro-3,4-dihydro-9-(4-fluorobenzylamino)acridin-1(2H)-one
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Quantity
|
4.06 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2N=C3CCCC(C3=C(C2=CC1)NCC1=CC=C(C=C1)F)=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was quenched with 1 ml of saturated ammonium chloride solution
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Type
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FILTRATION
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Details
|
the inorganic salts were filtered off
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated to a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from dichloromethane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2N=C3CCCC(C3=C(C2=CC1)NCC1=CC=C(C=C1)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |